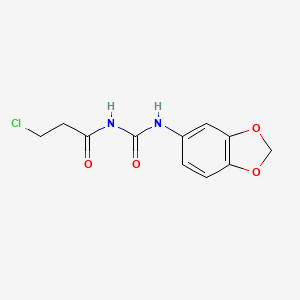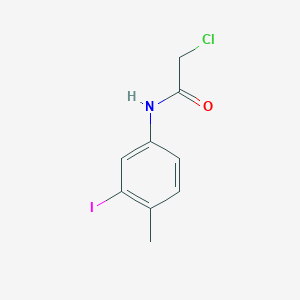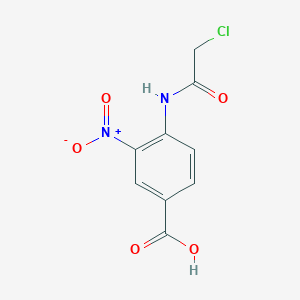
4-tert-butyl-N-(3-chloropropanoyl)benzamide
Overview
Description
4-tert-butyl-N-(3-chloropropanoyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C14H18ClNO2 and a molecular weight of 267.75 .
Molecular Structure Analysis
The molecular structure of 4-tert-butyl-N-(3-chloropropanoyl)benzamide consists of a benzamide core with a tert-butyl group at the 4-position and a 3-chloropropanoyl group attached to the nitrogen of the amide .Scientific Research Applications
Polymer Synthesis and Properties
One study focused on synthesizing and characterizing ortho-linked polyamides with main-chain ether linkages and ortho-phenylene units derived from bis(ether-carboxylic acid) or bis(ether amine) connected to 4-tert-butylcatechol. These polyamides exhibited noncrystalline structures, high solubility in polar solvents, and thermal stability, making them suitable for creating transparent, flexible, and tough films (Hsiao et al., 2000).
Medicinal Chemistry
Another research area explores the synthesis of derivatives for pharmaceutical applications, such as the discovery and structure-activity relationship (SAR) study of benzamide derivatives acting as farnesoid X receptor (FXR) antagonists. These studies aimed at improving the potency and stability of the compounds for therapeutic use (Song et al., 2015).
Anticancer Research
Research into the synthesis and virtual screening of bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex as an anticancer candidate highlights the compound's potential in drug discovery. This particular study investigated the compound's interaction with ribonucleotide reductase enzymes, indicating a favorable binding affinity and suggesting a mechanism for its anticancer activity (Ruswanto et al., 2021).
Chemical Synthesis Methodology
Further investigations into the palladium-catalyzed synthesis of 4H-benzo[d][1,3]oxazin-4-ones and N-(2-cyanophenyl)benzamides via tert-butyl isocyanide insertion illustrate the compound's role in developing novel chemical synthesis methodologies. This approach enables the efficient creation of complex molecules for various applications (Wang et al., 2015).
Fluorescence Chemosensor
A study on the development of a fluorescence chemosensor for selective detection of Ba2+ ions based on a phenoxazine derivative further exemplifies the compound's utility in analytical chemistry. The chemosensor showed high selectivity and sensitivity for Ba2+ detection, indicating potential applications in environmental monitoring and bioimaging (Ravichandiran et al., 2019).
properties
IUPAC Name |
4-tert-butyl-N-(3-chloropropanoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)11-6-4-10(5-7-11)13(18)16-12(17)8-9-15/h4-7H,8-9H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRIDTIDXGKTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(3-chloropropanoyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



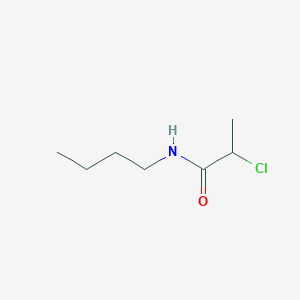
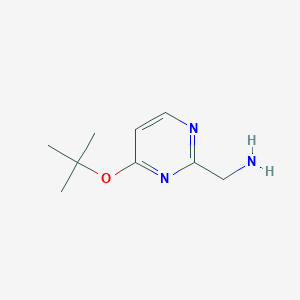
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3373003.png)

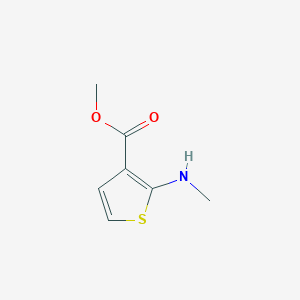
![[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3373021.png)
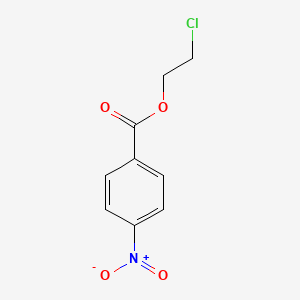
![2-Chloro-1-[6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B3373043.png)
